molecular formula C8H13N3O B1489500 3-(3-Aminopiperidin-1-yl)-3-oxopropanonitril CAS No. 1383714-88-2

3-(3-Aminopiperidin-1-yl)-3-oxopropanonitril

Katalognummer B1489500
CAS-Nummer: 1383714-88-2
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: QQPQSBYEMHABIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile” is a chemical compound. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. For instance, the synthesis of linagliptin, a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes, involves the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Piperidine, von denen „3-(3-Aminopiperidin-1-yl)-3-oxopropanonitril“ ein Derivat ist, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden . Die pharmazeutischen Anwendungen von synthetischen und natürlichen Piperidinen wurden umfassend behandelt, und es gab bedeutende wissenschaftliche Fortschritte bei der Entdeckung und biologischen Bewertung potenzieller Medikamente, die den Piperidin-Rest enthalten .

Synthese von biologisch aktiven Piperidinen

Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie . Die aktuelle wissenschaftliche Literatur fasst aktuelle intra- und intermolekulare Reaktionen zusammen, die zur Bildung verschiedener Piperidinderivate führen .

Herbizide Aktivität

Picolinsäure und Picolinat-Verbindungen, die strukturell mit „this compound“ verwandt sind, bilden eine bemerkenswerte Klasse synthetischer Auxin-Herbizide . Die Entwicklung und Synthese dieser Verbindungen zur Entdeckung potenter herbizider Aktivität wurde untersucht .

Behandlung von Typ-2-Diabetes

Eine neue chemische Klasse potenter DPP-4-Inhibitoren, die strukturell vom Xanthingerüst abgeleitet sind, zur Behandlung von Typ-2-Diabetes wurde entdeckt und bewertet . „this compound“ könnte möglicherweise Teil dieser neuen Klasse von Medikamenten sein.

Biologische Aktivität

Piperidinderivate wurden auf ihre biologische Aktivität untersucht . Dazu gehört ihre potenzielle Verwendung bei der Behandlung verschiedener Krankheiten und Zustände.

Pharmakologische Aktivität

Die pharmakologische Aktivität von Piperidinderivaten wurde ausgiebig erforscht . Dazu gehört die Untersuchung ihrer Auswirkungen auf den menschlichen Körper und ihre potenzielle Verwendung in der Medizin.

Wirkmechanismus

Target of Action

The primary target of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting DPP-4, it slows the breakdown of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) . This leads to an increase in the production of insulin and a decrease in the production of glucagon by the pancreas .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. The primary incretins are GLP-1 and GIP. By inhibiting DPP-4, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile increases the levels of these incretins . This results in increased insulin synthesis and release, decreased glucagon secretion, and decreased hepatic glucose production .

Pharmacokinetics

Similar compounds have been shown to have a rapid absorption and a long half-life, which could suggest a good bioavailability .

Result of Action

The result of the action of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is an overall decrease in blood glucose levels. By increasing the levels of incretins, it promotes insulin production and inhibits glucagon secretion . This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Biochemische Analyse

Biochemical Properties

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the inhibition of dipeptidyl peptidase-4 (DPP-4) enzyme . This compound interacts with DPP-4, leading to increased levels of active incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These interactions result in enhanced insulin secretion and improved glycemic control . Additionally, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile has been shown to interact with other proteins and biomolecules involved in inflammatory and oxidative stress pathways .

Cellular Effects

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile exerts various effects on different cell types and cellular processes. In macrophages, it reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), and decreases reactive oxygen species (ROS) levels . This compound also influences cell signaling pathways by modulating the expression of scavenger receptors and cholesterol transporters, thereby reducing lipid accumulation and promoting cholesterol efflux . Furthermore, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile has been observed to enhance endothelial cell function and prevent vascular abnormalities .

Molecular Mechanism

The molecular mechanism of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile involves its binding interactions with the DPP-4 enzyme . By inhibiting DPP-4, this compound prevents the degradation of incretins, leading to prolonged incretin activity and enhanced insulin secretion . Additionally, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile modulates gene expression related to inflammatory and oxidative stress pathways, contributing to its anti-inflammatory and antioxidant effects . These molecular interactions highlight the compound’s potential therapeutic applications in metabolic and cardiovascular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown sustained improvements in glycemic control and reductions in inflammatory markers with chronic administration . These findings suggest that 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile maintains its efficacy and stability in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At low to moderate doses, the compound effectively improves glycemic control and reduces inflammatory markers without significant adverse effects . At high doses, potential toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is involved in metabolic pathways related to glucose homeostasis and lipid metabolism . By inhibiting DPP-4, the compound enhances the activity of incretins, leading to improved insulin secretion and glucose regulation . Additionally, it modulates lipid metabolism by reducing lipid accumulation and promoting cholesterol efflux in macrophages . These metabolic effects contribute to the compound’s potential therapeutic applications in diabetes and cardiovascular diseases.

Transport and Distribution

Within cells and tissues, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits good bioavailability and is efficiently absorbed and distributed to target tissues . Its localization within tissues is influenced by its interactions with cellular transporters and binding proteins, which facilitate its accumulation in specific compartments .

Subcellular Localization

The subcellular localization of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is primarily within the cytoplasm, where it interacts with its target enzymes and proteins . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to relevant cellular compartments . These localization patterns are crucial for its biochemical and therapeutic effects.

Eigenschaften

IUPAC Name

3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-4-3-8(12)11-5-1-2-7(10)6-11/h7H,1-3,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPQSBYEMHABIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 6
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.